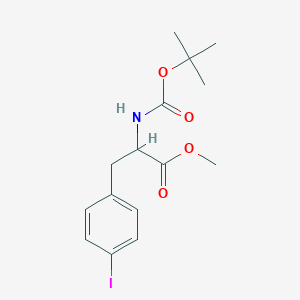
N-Boc-4-iodo-DL-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-4-iodo-DL-phenylalanine methyl ester is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-iodo-DL-phenylalanine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid catalyst.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds in a more efficient, versatile, and sustainable manner compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-4-iodo-DL-phenylalanine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-Boc-4-iodo-DL-phenylalanine methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of N-Boc-4-iodo-DL-phenylalanine methyl ester depends on its specific application. In general, the compound can act as a substrate or intermediate in enzymatic reactions, where it undergoes transformation to yield biologically active products. The Boc group provides protection during synthetic steps, which can be removed to reveal the active amine group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Similar in structure but lacks the iodophenyl group.
(tert-butoxycarbonyl)amino(4-iodophenyl)acetic acid: Similar but has an acetic acid moiety instead of a propanoate.
Uniqueness
N-Boc-4-iodo-DL-phenylalanine methyl ester is unique due to the presence of both the Boc-protected amino group and the iodophenyl group, which provides distinct reactivity and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
796072-33-8 |
|---|---|
Molekularformel |
C15H20INO4 |
Molekulargewicht |
405.23 g/mol |
IUPAC-Name |
methyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
HNCUXLSIVYDGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















